

# 2-chloro-6-(furan-2-yl)pyrazine structure elucidation

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## Compound of Interest

Compound Name: 2-chloro-6-(furan-2-yl)pyrazine

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An In-depth Technical Guide to the Structure Elucidation of **2-chloro-6-(furan-2-yl)pyrazine**

For Researchers, Scientists, and Drug Development Professionals

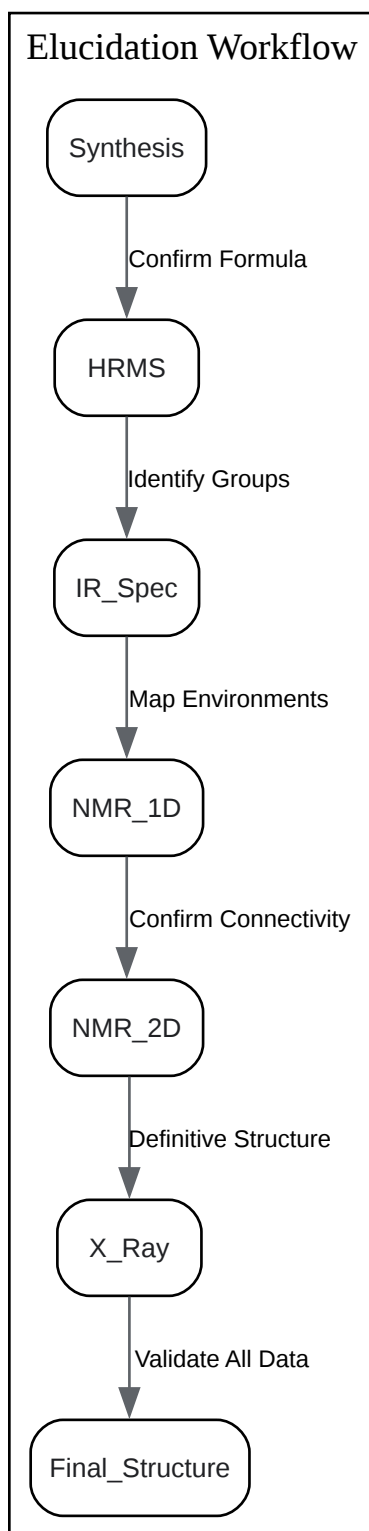
## Abstract

**2-chloro-6-(furan-2-yl)pyrazine** is a heterocyclic compound featuring two key pharmacophores: a substituted pyrazine and a furan ring. Such scaffolds are of significant interest in medicinal chemistry for the development of novel therapeutic agents. Unambiguous determination of its chemical structure is the foundational requirement for understanding its reactivity, structure-activity relationships (SAR), and potential as a drug candidate. This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of **2-chloro-6-(furan-2-yl)pyrazine**. It moves beyond a simple listing of techniques to explain the causal logic behind the analytical strategy, integrating data from mass spectrometry, infrared spectroscopy, and a full suite of one- and two-dimensional NMR experiments. The workflow culminates with single-crystal X-ray crystallography as the definitive method for structural confirmation.

## Strategic Overview: A Multi-faceted Approach

The elucidation of a novel molecular structure is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and only by logically assembling these pieces can the full picture be revealed. Our strategy for **2-chloro-6-(furan-2-yl)pyrazine** is built on a foundation of orthogonal techniques, where the results of one method validate and complement the others. We will begin with methods that confirm the molecular formula and identify functional groups, then progress to techniques that map the precise connectivity of the atoms, and finally, determine the exact three-dimensional arrangement.

The logical flow of this process is designed to be self-validating. Mass spectrometry will provide the molecular formula, which NMR must then confirm by accounting for every atom. IR spectroscopy will identify functional groups whose presence must be consistent with the bonding environment revealed by NMR. Finally, 2D NMR will establish a covalent map of the molecule, which must perfectly match the definitive 3D structure obtained from X-ray crystallography.



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Caption: A logical workflow for structure elucidation.

# Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

## High-Resolution Mass Spectrometry (HRMS)

**Expertise & Rationale:** Before delving into complex connectivity, we must first establish the elemental composition. Low-resolution mass spectrometry provides the nominal mass, but High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides the exact mass to within a few parts per million (ppm). This high precision allows for the unambiguous determination of the molecular formula, a critical first step that constrains all subsequent interpretations.

### Experimental Protocol (ESI-TOF):

- **Sample Preparation:** Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Ionization:** Introduce the sample into the ESI source. A standard positive ion mode is typically sufficient for this nitrogen-containing heterocycle, which will readily protonate to form the  $[M+H]^+$  ion.
- **Mass Analysis:** The generated ions are accelerated into the time-of-flight mass analyzer, which separates them based on their mass-to-charge ratio ( $m/z$ ).[\[1\]](#)
- **Data Analysis:** The exact mass of the  $[M+H]^+$  peak is measured. The molecular formula is calculated using software that compares the experimental mass to theoretical masses of possible elemental combinations. The presence of a chlorine atom is confirmed by the characteristic isotopic pattern of the molecular ion peak, where the  $[M+2]^+$  peak is approximately one-third the intensity of the  $M^+$  peak due to the natural abundance of  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ .

### Expected Data Presentation:

Parameter	Expected Value for C <sub>8</sub> H <sub>5</sub> ClN <sub>2</sub> O
Molecular Formula	C <sub>8</sub> H <sub>5</sub> <sup>35</sup> ClN <sub>2</sub> O
Calculated Exact Mass [M] <sup>+</sup>	180.0141
Calculated Exact Mass [M+H] <sup>+</sup>	181.0219
Observed [M+H] <sup>+</sup>	~181.0219 ± 5 ppm
Isotopic Peak [M+2+H] <sup>+</sup>	~183.0190 (approx. 32% intensity)

## Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[2] For **2-chloro-6-(furan-2-yl)pyrazine**, we expect to see characteristic vibrations for the aromatic C-H bonds, C=C and C=N bonds within the heterocyclic rings, the C-O-C stretch of the furan moiety, and the C-Cl stretch.

Experimental Protocol (ATR-IR):

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
- Data Acquisition: Apply pressure to ensure good contact and record the spectrum, typically over a range of 4000-400 cm<sup>-1</sup>. Co-add 16-32 scans to improve the signal-to-noise ratio.[2]
- Data Analysis: Identify the characteristic absorption bands and compare them to known values for pyrazine and furan derivatives.[3][4]

Expected Data Presentation:

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Structural Assignment
~3100-3000	C-H Stretch	Aromatic C-H (Pyrazine & Furan)
~1600-1450	C=C and C=N Stretch	Pyrazine and Furan Ring Skeletal Vibrations
~1250-1020	C-O-C Asymmetric Stretch	Furan Ring Ether Linkage
~880-740	C-H Out-of-plane Bend	Aromatic Substitution Pattern
~800-600	C-Cl Stretch	Chloro-substituent on Pyrazine Ring

## Core Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed structure of an organic molecule in solution. By applying a combination of 1D and 2D NMR experiments, we can create a complete map of the proton and carbon skeleton and establish the connectivity between the two heterocyclic rings.

### <sup>1</sup>H NMR Spectroscopy: Mapping the Proton Skeleton

**Expertise & Rationale:** <sup>1</sup>H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). For our target molecule, we expect to see five signals in the aromatic region, corresponding to the two protons on the pyrazine ring and the three protons on the furan ring.

Experimental Protocol:

- **Sample Preparation:** Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in an NMR tube.
- **Data Acquisition:** Record the spectrum on a 400 MHz or higher spectrometer.

- **Data Analysis:** Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns (multiplicity and J-values) to assign each signal to a specific proton in the molecule.

Predicted  $^1\text{H}$  NMR Data and Interpretation (in  $\text{CDCl}_3$ ):

Label	Predicted $\delta$ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Rationale
H-A	~8.80	s	-	Pyrazine H-3 or H-5	Pyrazine protons are highly deshielded. The proton adjacent to the chloro group will be downfield.
H-B	~8.55	s	-	Pyrazine H-5 or H-3	The second pyrazine proton. Singlets are expected due to a lack of adjacent protons.
H-C	~7.60	dd	$J \approx 1.8, 0.8$	Furan H-5	Furan protons appear at lower chemical shifts than pyrazine protons. H-5 is coupled to H-4 and H-3. [2]
H-D	~7.20	dd	$J \approx 3.6, 0.8$	Furan H-3	H-3 is coupled to H-4 and H-5.

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H-E	~6.55	dd	$J \approx 3.6, 1.8$	Furan H-4	H-4 is coupled to both H-3 and H-5.[2]
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Caption: Proposed proton assignments for  $^1\text{H}$  NMR analysis.

## $^{13}\text{C}$ NMR and DEPT-135 Spectroscopy: Mapping the Carbon Skeleton

Expertise & Rationale:  $^{13}\text{C}$  NMR reveals the number of unique carbon environments. While it doesn't typically show coupling, its chemical shifts are highly informative about the type of carbon (e.g., aromatic, aliphatic). The DEPT-135 experiment is crucial as it distinguishes between  $\text{CH}/\text{CH}_3$  (positive signals) and  $\text{CH}_2$  (negative signals) carbons, while quaternary carbons (including C-Cl and the C-C linkage) are invisible. This provides an unambiguous count of protonated carbons.

Predicted  $^{13}\text{C}$  NMR Data and Interpretation (in  $\text{CDCl}_3$ ):

Predicted $\delta$ (ppm)	DEPT-135	Assignment	Rationale
~152.0	Absent	C-2 (C-Cl)	Quaternary carbon attached to electronegative Cl is deshielded.
~149.0	Absent	C-6 (C-Furan)	Quaternary carbon linking the two rings.
~145.5	Positive	C-5 (Furan)	Furan carbons are less deshielded than pyrazine carbons.[2]
~144.0	Positive	C-3 (Pyrazine)	Aromatic CH in the pyrazine ring.
~142.5	Positive	C-5 (Pyrazine)	Aromatic CH in the pyrazine ring.
~118.0	Positive	C-3 (Furan)	Aromatic CH in the furan ring.
~112.5	Positive	C-4 (Furan)	Aromatic CH in the furan ring.
~109.0	Absent	C-2 (Furan)	Quaternary carbon linking to the pyrazine.

## 2D NMR (COSY, HSQC, HMBC): Assembling the Puzzle

Expertise & Rationale: 2D NMR experiments are the cornerstone of structure elucidation, providing definitive proof of atomic connectivity.

- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). We expect to see correlations between H-D and H-E, and between H-C and H-E on the furan ring, confirming their adjacency.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal of the atom it is directly attached to. This allows for the unambiguous

assignment of all protonated carbons.

- HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this molecule. It shows correlations between protons and carbons that are 2-3 bonds away. The key correlation will be from the furan protons (H-D and H-C) to the pyrazine carbon C-6, and from the pyrazine proton H-5 to the furan carbon C-2. This definitively proves the connectivity between the two rings.



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Caption: Key expected HMBC correlations confirming ring connectivity.

## Definitive Proof: Single-Crystal X-ray Crystallography

Expertise & Rationale: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[5] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing exact bond lengths, bond angles, and intermolecular packing information.

Experimental Protocol:

- Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., hexane/ethyl acetate).
- Data Collection: A suitable crystal is mounted on a diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and exposed to a monochromatic X-

ray beam. The diffraction pattern is collected as the crystal is rotated.

- Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final structure.[5]

Expected Data Presentation (CIF Format Summary):

Parameter	Expected Information
Crystal System	e.g., Monoclinic
Space Group	e.g., P2 <sub>1</sub> /c
Unit Cell Dimensions	a, b, c (Å); $\alpha$ , $\beta$ , $\gamma$ (°)
Bond Lengths	C-C, C-N, C-O, C-Cl (Å)
Bond Angles	Angles within and between rings (°)
Torsion Angles	Dihedral angle between the pyrazine and furan rings
R-factor	Final refinement statistic (typically < 5%)

## Conclusion

The structure elucidation of **2-chloro-6-(furan-2-yl)pyrazine** is achieved through a systematic and hierarchical application of modern analytical techniques. High-resolution mass spectrometry establishes the correct molecular formula, C<sub>8</sub>H<sub>5</sub>ClN<sub>2</sub>O. Infrared spectroscopy confirms the presence of the expected aromatic and heterocyclic functional groups. A comprehensive suite of 1D and 2D NMR experiments, including <sup>1</sup>H, <sup>13</sup>C, DEPT-135, COSY, HSQC, and HMBC, collectively determines the exact atomic connectivity, confirming that the furan ring is attached at the C-2 position and the pyrazine ring is substituted at the C-2 (chloro) and C-6 (furanyl) positions. Finally, single-crystal X-ray crystallography provides the definitive, high-resolution three-dimensional structure, validating the conclusions drawn from all other spectroscopic data. This rigorous, multi-technique workflow ensures the highest level of scientific confidence in the final structural assignment, a prerequisite for any further research or development.

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